Discovery of ATG12-ATG3 Inhibitor 1: A Technical Guide
Discovery of ATG12-ATG3 Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of ATG12-ATG3 inhibitor 1, a novel small molecule inhibitor of autophagy. The document details the screening methodology, key experimental protocols, and quantitative data, offering a comprehensive resource for researchers in autophagy and drug development.
Introduction to the ATG12-ATG3 Interaction as a Therapeutic Target
Macroautophagy is a cellular catabolic process essential for maintaining cellular homeostasis, which has been implicated in the progression of various diseases, including cancer and inflammatory disorders.[1][2] A key step in autophagosome formation is the conjugation of ATG8 family proteins (like LC3B) to phosphatidylethanolamine, a reaction facilitated by an E3-like ligase complex. The interaction between ATG12 and the E2-like enzyme ATG3 is indispensable for this process.[1][3] Targeting this specific protein-protein interaction (PPI) presents a promising strategy for the development of selective autophagy inhibitors.[1][2]
High-Throughput Screening and Discovery of ATG12-ATG3 Inhibitor 1
A high-throughput screening campaign was conducted to identify small molecule inhibitors of the ATG12-ATG3 interaction. The primary screen utilized a Gaussia luciferase-based protein-fragment complementation assay (PCA).[1][2][3]
Data Presentation: Inhibitor Screening Cascade
A library of 41,161 compounds was screened, leading to the identification of 17 compounds that effectively inhibited the ATG12-ATG3 interaction in the PCA platform. These were further validated for their ability to inhibit autophagosome formation in a cell-based assay.[1][2] The lead compound, designated as ATG12-ATG3 inhibitor 1 (also referred to as compound 189), demonstrated an IC50 of 9.3 µM in the cell-based GFP-LC3 puncta formation assay.[1][2]
| Compound ID | PCA IC50 (µM) | Cell-Based GFP-LC3 Puncta Assay IC50 (µM) |
| 189 (Lead) | 9-40 (range for 17 compounds) | 9.3 |
| Compound X2 | 9-40 | > 20 |
| Compound X3 | 9-40 | > 20 |
| ... (for 14 other compounds) | 9-40 | > 20 |
Note: Specific IC50 values for the other 16 compounds in the PCA assay were reported as a range. Only the lead compound showed significant activity in the cell-based assay.
Experimental Protocols
Gaussia Luciferase Protein-Fragment Complementation Assay (PCA)
This assay was adapted to a cell lysate mixing format for high-throughput screening to identify inhibitors of the ATG12-ATG3 interaction.[2][3]
Methodology:
-
Plasmid Constructs: Human ATG12 and ATG3 were cloned into expression vectors, fused at their C-termini to inactive fragments of Gaussia luciferase (GLuc1 and GLuc2).[3]
-
Cell Culture and Transfection: HEK293T cells were cultured in DMEM supplemented with 10% FBS. Cells were transiently transfected with either the ATG12-GLuc1 or ATG3-GLuc2 construct using a suitable transfection reagent.[4]
-
Lysate Preparation: 24-48 hours post-transfection, cells were lysed in a lysis buffer (e.g., Passive Lysis Buffer).
-
Assay Protocol:
-
In a 96-well plate, ATG12-GLuc1 lysate was pre-incubated with the test compounds or DMSO vehicle control.
-
ATG3-GLuc2 lysate was then added to the wells.
-
The plate was incubated to allow for protein interaction and luciferase fragment complementation.
-
Gaussia luciferase substrate (e.g., coelenterazine) was added, and luminescence was immediately measured using a plate reader.[2][3]
-
GFP-LC3 Puncta Formation Assay
This cell-based assay was used as a secondary screen to validate the inhibitory effect of the hit compounds on autophagy in a cellular context.[3]
Methodology:
-
Cell Line: HEK293A cells stably expressing GFP-LC3B were used.[3]
-
Cell Culture and Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 22 hours.[3]
-
Autophagy Induction: Autophagy was induced by treating the cells with the mTOR inhibitor Torin1 (e.g., 250 nM) for 2 hours. Chloroquine (e.g., 50 µM) was co-administered to block lysosomal degradation of autophagosomes, leading to the accumulation of GFP-LC3 puncta.[3]
-
Imaging and Analysis:
-
Cells were fixed with 4% paraformaldehyde and nuclei were stained with DAPI.
-
Images were acquired using a high-content imaging system.
-
The number and area of GFP-LC3 puncta per cell were quantified using image analysis software.[3]
-
Autophagic Flux Assay using RFP-GFP-LC3
To confirm that ATG12-ATG3 inhibitor 1 blocks autophagic flux, a tandem fluorescent-tagged LC3 (RFP-GFP-LC3) reporter assay was performed in PANC1 pancreatic cancer cells.[3]
Methodology:
-
Cell Line: PANC1 cells stably expressing the RFP-GFP-LC3 reporter were generated.[3]
-
Treatment: Cells were treated with ATG12-ATG3 inhibitor 1 (10 µM) and chloroquine (10 µM) for 24 hours.[3]
-
Imaging and Analysis:
-
Cells were fixed, stained with DAPI, and imaged by confocal microscopy.[3]
-
Autophagosomes appear as yellow puncta (GFP and RFP signals colocalize), while autolysosomes appear as red-only puncta (the GFP signal is quenched in the acidic environment of the lysosome).
-
The number of autophagosomes and autolysosomes per cell was quantified to assess the impact on autophagic flux.[3]
-
Cell Viability Assay
The effect of ATG12-ATG3 inhibitor 1 on the viability of autophagy-dependent (PANC1) and non-autophagy-dependent (NCI-H460) cancer cells was assessed.[3]
Methodology:
-
Cell Lines: PANC1 (pancreatic cancer) and NCI-H460 (lung cancer) cells.[3][5]
-
Treatment: Cells were seeded in 96-well plates and treated with ATG12-ATG3 inhibitor 1 (5 µM), chloroquine (10 µM as a positive control), or DMSO.[3]
-
Assay Protocol (MTT Assay):
-
Cell viability was measured over a 4-day period.[3]
-
At each time point, MTT solution (e.g., 0.5 mg/mL) was added to the wells and incubated for 3-4 hours at 37°C.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance was measured at 570 nm using a microplate reader.[5]
-
Interleukin-1β (IL-1β) Secretion Assay
The functional consequence of autophagy inhibition by ATG12-ATG3 inhibitor 1 was evaluated by measuring its effect on the secretion of the pro-inflammatory cytokine IL-1β in macrophage-like cells.[3]
Methodology:
-
Cell Lines: THP-1 human monocytic cells differentiated into macrophage-like cells with PMA.[6]
-
Treatment:
-
ELISA: The concentration of secreted IL-1β in the cell culture supernatant was quantified using a human IL-1β ELISA kit according to the manufacturer's instructions.[3]
Visualization of Pathways and Workflows
Signaling Pathway of ATG12-ATG3 Interaction in Autophagy
Caption: ATG12-ATG3 interaction in the autophagy pathway.
Experimental Workflow for Inhibitor Discovery
Caption: Workflow for the discovery of ATG12-ATG3 inhibitor 1.
References
- 1. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Split-Gaussia Protein Complementation Assay in presence of a third protein under viral infection [protocols.io]
- 5. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. -Mediated Reduction of Interleukin-1β Secretion and Its Association With Macrophage Autophagy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
